molecular formula C21H15BrN2O3S B10903129 (2Z,5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(naphthalen-1-ylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(naphthalen-1-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B10903129
M. Wt: 455.3 g/mol
InChI Key: UWJCTPGGTDSRCA-WOJGMQOQSA-N
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Description

(2Z,5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(naphthalen-1-ylimino)-1,3-thiazolidin-4-one: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a naphthyl group, and a brominated benzylidene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(naphthalen-1-ylimino)-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Naphthyl Group: The naphthyl group is introduced through a condensation reaction with an appropriate naphthylamine derivative.

    Bromination and Methoxylation: The benzylidene moiety is brominated and methoxylated using bromine and methanol, respectively, under controlled conditions.

    Final Assembly: The final compound is assembled through a condensation reaction between the brominated and methoxylated benzylidene derivative and the naphthyl-substituted thiazolidinone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Amino derivatives are the major products.

    Substitution: Substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can inhibit certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Properties: Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.

    Anti-inflammatory Effects: It has been investigated for its potential anti-inflammatory effects.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-ylimino)-1,3-thiazolidin-4-one
  • (2Z,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-(naphthalen-1-ylimino)-1,3-thiazolidin-4-one

Uniqueness

  • Bromination : The presence of the bromine atom in the benzylidene moiety distinguishes it from other similar compounds, potentially enhancing its biological activity.
  • Methoxylation : The methoxy group adds to the compound’s unique electronic properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H15BrN2O3S

Molecular Weight

455.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H15BrN2O3S/c1-27-17-10-12(9-15(22)19(17)25)11-18-20(26)24-21(28-18)23-16-8-4-6-13-5-2-3-7-14(13)16/h2-11,25H,1H3,(H,23,24,26)/b18-11+

InChI Key

UWJCTPGGTDSRCA-WOJGMQOQSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)O

Origin of Product

United States

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